2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine is a complex organic compound with a unique structure that combines a pyridine ring with a methanesulfonyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenylmethanesulfonyl chloride with a pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modification of protein functions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylphenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.
Methanesulfonyl chloride: A simpler sulfonyl compound with similar reactivity but lacking the aromatic and pyridine components.
Uniqueness
2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine is unique due to its combination of a pyridine ring and a methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
81167-72-8 |
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Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfonyl]-5-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C15H17NO3S/c1-11-4-6-13(3)14(8-11)10-20(18,19)15-7-5-12(2)9-16(15)17/h4-9H,10H2,1-3H3 |
InChI Key |
IUWCKKLWXCKLDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)C2=[N+](C=C(C=C2)C)[O-] |
Origin of Product |
United States |
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